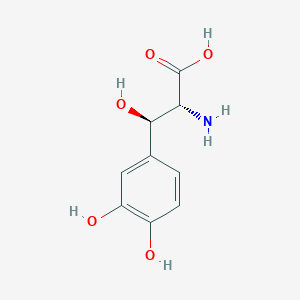

(2R,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid

説明

(2R,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid is a chiral amino acid derivative. It is characterized by the presence of both amino and hydroxyl groups, making it a versatile compound in various chemical and biological processes. This compound is known for its role in biochemical pathways and its potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid typically involves the use of starting materials such as 3,4-dihydroxybenzaldehyde and amino acids. One common synthetic route includes the condensation of 3,4-dihydroxybenzaldehyde with an amino acid derivative under controlled conditions, followed by reduction and hydrolysis steps to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, such as the use of microbial fermentation processes. These methods can be optimized for large-scale production by selecting specific strains of microorganisms that can efficiently produce the compound through their metabolic pathways.

化学反応の分析

Types of Reactions

(2R,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Dihydro derivatives.

Substitution: Amides and other substituted derivatives.

科学的研究の応用

Neuroprotective Effects

Research indicates that (2R,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid exhibits neuroprotective properties. It has been studied for its potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. The compound may enhance dopaminergic signaling and protect neurons from oxidative stress, which is crucial in these conditions .

Antioxidant Activity

The antioxidant capacity of this compound has been highlighted in various studies. Its ability to scavenge free radicals makes it a candidate for inclusion in formulations aimed at reducing oxidative damage in cells, potentially benefiting conditions linked to oxidative stress .

Synthesis of Bioactive Compounds

This compound serves as a precursor in the synthesis of more complex bioactive molecules. For instance, it is involved in the stereoselective synthesis of various natural products that have therapeutic potential .

Protease Structure Analysis

The compound has shown promise in protease research by being incorporated into peptide sequences to study enzyme-substrate interactions. Its unique structure allows researchers to investigate the effects of non-canonical amino acids on protease activity and specificity .

Development of Prodrugs

Due to its structural characteristics, this compound can be utilized in the design of prodrugs that are activated by specific enzymes. This application is particularly relevant in targeted drug delivery systems where controlled release is essential for efficacy .

Biodegradable Polymers

The incorporation of this compound into polymer matrices has been explored for creating biodegradable materials. These materials can be used in various applications such as drug delivery systems and tissue engineering scaffolds due to their biocompatibility .

Sensor Development

Recent studies have indicated that this compound can be integrated into sensor technologies for detecting specific biomolecules or environmental pollutants. Its chemical properties allow it to interact selectively with target analytes, enhancing the sensitivity and specificity of biosensors .

Summary Table of Applications

作用機序

The mechanism of action of (2R,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating biochemical reactions. Its hydroxyl groups allow it to participate in redox reactions, contributing to its antioxidant properties. Additionally, the amino group can form hydrogen bonds with biological molecules, influencing their structure and function.

類似化合物との比較

Similar Compounds

3,4-Dihydroxyphenylacetic acid: Shares the dihydroxyphenyl structure but lacks the amino and hydroxyl groups on the propanoic acid moiety.

L-DOPA (3,4-dihydroxy-L-phenylalanine): Similar in structure but with a different stereochemistry and additional functional groups.

Uniqueness

(2R,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound in various fields of research and industry.

生物活性

(2R,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid, also known as ADHP (Amino-Dihydroxy-Phenyl-Hydroxypropanoic acid), is a compound that has garnered attention in biochemical and pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following:

- Molecular Formula : C₉H₁₁N₁O₅

- Molar Mass : 213.19 g/mol

- IUPAC Name : this compound

This compound features a hydroxyl group and an amino group attached to a propanoic acid backbone, contributing to its biological reactivity.

-

Antioxidant Properties :

- ADHP exhibits significant antioxidant activity, which can mitigate oxidative stress in cells. This property is particularly relevant in neuroprotection and cardiovascular health.

-

Neuroprotective Effects :

- Research indicates that ADHP can protect neuronal cells from apoptosis induced by oxidative stress. It has been shown to enhance cell viability in models of neurodegeneration.

-

Anti-inflammatory Activity :

- The compound has been observed to inhibit pro-inflammatory cytokines in various cell lines, suggesting its potential use in treating inflammatory diseases.

Neuroprotection in Animal Models

In a study involving mice subjected to ischemic injury, administration of ADHP resulted in reduced neuronal loss and improved functional recovery compared to control groups. The study highlighted the compound's ability to modulate signaling pathways associated with cell survival and inflammation.

In Vitro Studies

In vitro experiments using human neuronal cell lines demonstrated that ADHP treatment led to a decrease in markers of oxidative stress and apoptosis. These findings support its potential application in neurodegenerative disorders such as Alzheimer's disease.

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress | |

| Neuroprotective | Enhances neuronal cell viability | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

Comparative Analysis with Related Compounds

| Compound Name | Antioxidant Activity | Neuroprotective Effect | Anti-inflammatory Effect |

|---|---|---|---|

| (2R,3R)-ADHP | High | Significant | Moderate |

| (2S,3S)-ADHP | Moderate | Moderate | Low |

| L-DOPA | High | Significant | Moderate |

特性

IUPAC Name |

(2R,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWYKJLNLSIPIN-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H]([C@H](C(=O)O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51829-98-2 | |

| Record name | D-Erythro-3,4-dihydroxyphenylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051829982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-ERYTHRO-3,4-DIHYDROXYPHENYLSERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ3TPU9VZQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the metabolic fate of the different stereoisomers of DOPS?

A1: Research has shown that the metabolism of DOPS stereoisomers differs. Specifically, (+)-erythro-DOPS is decarboxylated to (+)-norepinephrine more efficiently than (-)-threo-DOPS, which can also be decarboxylated to (-)-norepinephrine, though to a lesser extent [, , , ].

Q2: Are there any known instances of enzymatic inhibition within the DOPS metabolic pathway?

A2: Yes, studies using rat kidney decarboxylase have demonstrated that (-)-threo-DOPS can inhibit its own decarboxylation []. This suggests a potential regulatory mechanism for norepinephrine synthesis.

Q3: What is the impact of DOPS administration on neurotransmitter levels in vivo?

A3: Administration of (+)-erythro-DOPS has been shown to increase norepinephrine levels in the rat brain [, ]. Furthermore, studies in mice and rats have shown that administration of racemic erythro-DOPS leads to detectable levels of (S)-norepinephrine in tissues []. This highlights the potential of DOPS as a therapeutic agent for conditions associated with norepinephrine deficiency.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。